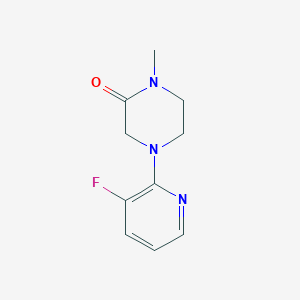

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

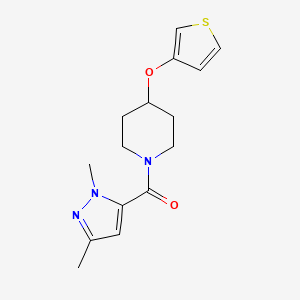

“4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound with the CAS Number: 2093905-71-4 . It has a molecular weight of 209.22 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The InChI code for “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is 1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 .Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Methodologies : The compound's synthetic versatility is highlighted through methodologies for creating fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries due to their pharmacological properties. For instance, fluorinated pyrazoles with additional functional groups allow for further functionalization, serving as valuable building blocks in medicinal chemistry (Surmont et al., 2011). This synthetic approach enhances the compound's utility in developing novel therapeutics.

Pharmacological Profiles : The compound's structural elements contribute to high-affinity ligands for various receptor sites, demonstrating potential in designing drugs targeting sigma receptors (Perregaard et al., 1995). Furthermore, investigations into phosphodiesterase 1 (PDE1) inhibitors have identified derivatives with picomolar inhibitory potency, showing efficacy in cognitive deficit treatments (Li et al., 2016). Such findings underscore the compound's relevance in addressing neurodegenerative and neuropsychiatric diseases.

Antimicrobial and Anticancer Applications

Antimicrobial Agents : Research into antibacterial activities reveals the synthesis of derivatives with potent antimicrobial properties, indicating the compound's role in developing broad-spectrum antimicrobial agents (Chu et al., 1991). This application is critical in the ongoing battle against resistant microbial strains.

Anticancer Agents : The compound's derivatives have been explored for their cytotoxic activities against various cancer cell lines, including liver, breast, and colon cancer cells. Studies demonstrate that certain derivatives exhibit significant cytotoxicity, suggesting potential as anticancer agents (Koksal et al., 2012). The exploration of these derivatives highlights the compound's applicability in cancer therapy, offering new avenues for treatment strategies.

Future Directions

Fluoropyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, have potential applications in various fields due to their unique properties . They are used as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties . Future research may focus on improving the synthesis methods and exploring more applications of these compounds.

properties

IUPAC Name |

4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFSFVFRUNIULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)

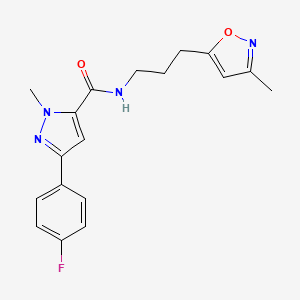

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

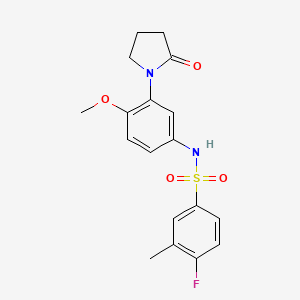

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

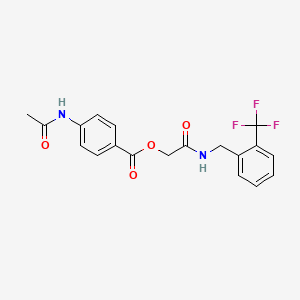

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)